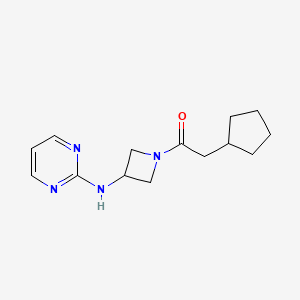
2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, also known as CP-945,598, is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). It has been studied for its potential use in treating various diseases and disorders, including Alzheimer's disease, schizophrenia, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These compounds were examined against bacterial and fungal strains as well as Mycobacterium tuberculosis, providing insights into designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Additionally, a theoretical study on the structure and protonation of Palbociclib, a drug containing related structural motifs, highlighted the importance of nitrogen protonation in the active site of its target enzyme, indicating the significance of pyrimidine-azetidinone structures in drug design (Alkorta & Elguero, 2014).
Antimicrobial and Antitubercular Agents
Compounds with pyrimidine and azetidinone groups have shown significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with certain derivatives displaying substantial efficacy at low MIC concentrations. This highlights their potential as scaffolds for developing new antimicrobial and antitubercular agents (Pathak et al., 2014).
Anticancer Applications
A new anilino-3H-pyrrolo[3,2-f]quinoline derivative, structurally similar to the compound of interest, has shown high antiproliferative activity by intercalating with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase. These mechanisms suggest a broad application in cancer therapy (Via et al., 2008).
Antimicrobial Activities
Thiazolo-pyrimidine analogues have been synthesized and characterized for their antimicrobial activities, guided by docking studies against DNA gyrase. These studies provide a framework for designing molecules with enhanced antimicrobial properties (Bhadraiah et al., 2020).
Propiedades
IUPAC Name |
2-cyclopentyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(8-11-4-1-2-5-11)18-9-12(10-18)17-14-15-6-3-7-16-14/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQUQXKDNDQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)
![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)
![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)
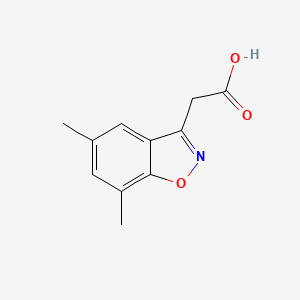
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)
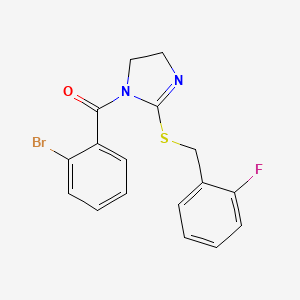
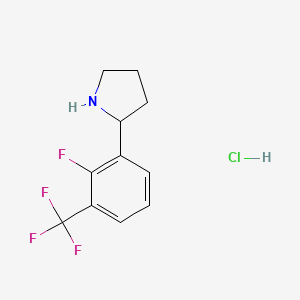
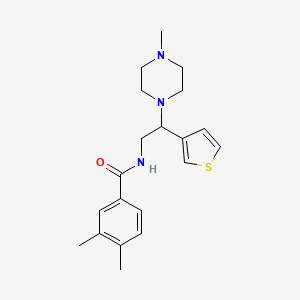
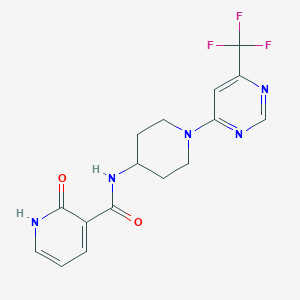
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)
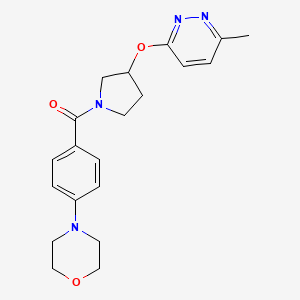
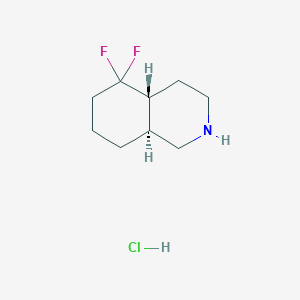
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2752025.png)